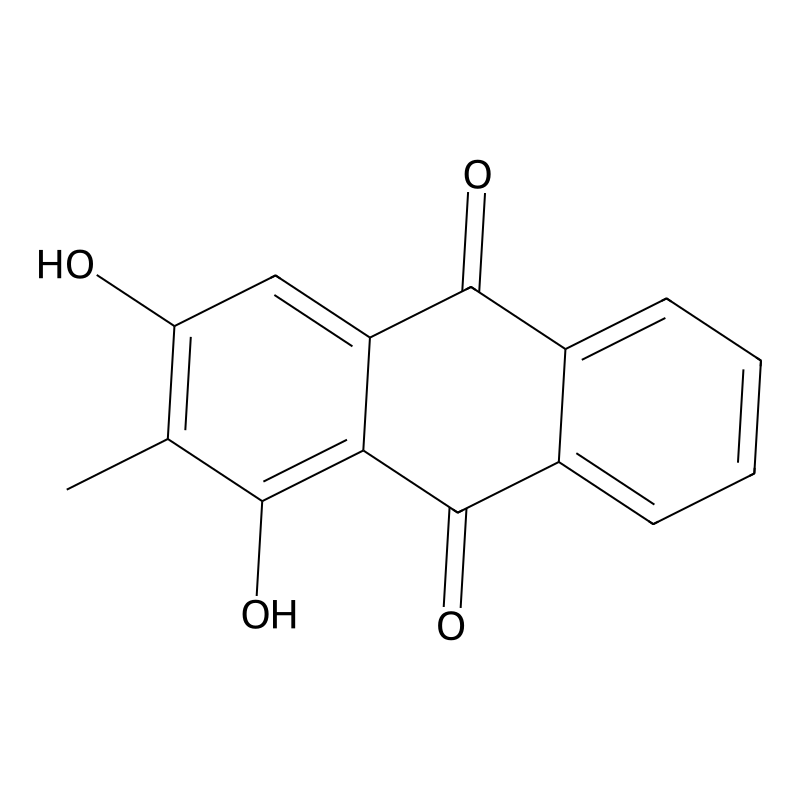Rubiadin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Anticancer Application
Field: Oncology
Summary: Rubiadin has been identified as a potent molecule with anticancer properties . It’s being studied for its potential in new drug discovery and development .
Antiosteoporotic Application
Field: Endocrinology
Summary: Rubiadin has been found to have antiosteoporotic properties .
Hepatoprotective Application
Field: Hepatology
Summary: Rubiadin has been identified to have hepatoprotective properties .
Neuroprotective Application
Field: Neurology
Summary: Rubiadin has been found to have neuroprotective properties .
Anti-Inflammatory Application
Field: Immunology
Summary: Rubiadin has been identified to have anti-inflammatory properties .
Antidiabetic Application
Summary: Rubiadin has been found to have antidiabetic properties .
Antioxidant Application
Field: Biochemistry
Summary: Rubiadin has been identified to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Antibacterial Application
Field: Microbiology
Summary: Rubiadin has been found to have antibacterial properties . Antibacterial agents are substances that inhibit the growth of bacteria .
Antimalarial Application
Field: Parasitology
Summary: Rubiadin has been identified to have antimalarial properties . Antimalarial agents are drugs used to prevent and treat malaria .
Antifungal Application
Field: Mycology
Summary: Rubiadin has been found to have antifungal properties . Antifungal agents are drugs used to treat fungal infections .
Antiviral Application
Field: Virology
Summary: Rubiadin has been identified to have antiviral properties . Antiviral agents are drugs used to treat viral infections .
Metabolomics Research
Summary: Rubiadin has been identified in the calli of Damnacanthus major, a plant species, when subjected to methyl jasmonate elicitation . This finding is significant in metabolomics research, which involves the study of chemical processes involving metabolites .
Methods: In the study, a multivariate analysis-based metabolomics approach was employed to investigate the primary and specialized metabolites in the leaves, unelicited calli, and 100 or 200 μM methyl jasmonate elicited calli of Damnacanthus major .
Results: Rubiadin was only identified in D. major calli, accumulating in a methyl jasmonate elicitation concentration-dependent manner . Callus cultures also contained high levels of amino acids, sugars, and phenolic compounds, indicating energy metabolism and metabolic adaptation responses for proliferation and stabilization .
Rubiadin, a natural anthraquinone, is primarily derived from the plant Rubia cordifolia (family Rubiaceae). It has a chemical structure characterized as 1,3-dihydroxy-2-methyl anthraquinone. First identified in 1981, Rubiadin has garnered attention for its diverse biological activities and potential therapeutic applications, particularly in drug discovery and development .
Research suggests that Rubiadin's biological activities might be attributed to its antioxidant properties. It can scavenge free radicals, which are unstable molecules that can damage cells []. Additionally, some studies suggest Rubiadin may play a role in cell cycle regulation and apoptosis (programmed cell death) in cancer cells, although the exact mechanism requires further investigation [, ].
Rubiadin exhibits a wide range of biological activities, including:
- Anticancer: Demonstrated potential against various cancer cell lines through mechanisms that remain partially elucidated .
- Anti-inflammatory: Effective in reducing inflammation markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in both in vitro and in vivo models .
- Antioxidant: Acts as an antioxidant, opposing oxidative stress by scavenging free radicals .
- Antimicrobial: Exhibits antibacterial and antifungal properties against several pathogens .
Rubiadin can be synthesized through various methods, including:
- Isolation from Natural Sources: The primary method involves extracting Rubiadin from the roots of Rubia cordifolia using solvents like methanol or ethanol. This process typically includes drying the plant material, solvent extraction, filtration, and chromatography for purification .
- Chemical Synthesis: Laboratory synthesis may involve the construction of the anthraquinone core through multi-step organic reactions, although specific synthetic routes are less common in literature compared to natural extraction methods.
Rubiadin's diverse biological properties make it suitable for various applications:
- Pharmaceuticals: Potential use in developing drugs for cancer therapy, anti-inflammatory treatments, and antimicrobial agents.
- Nutraceuticals: Its antioxidant properties position it as a candidate for dietary supplements aimed at enhancing health and preventing diseases related to oxidative stress.
- Cosmetics: Due to its antioxidant effects, Rubiadin may be incorporated into skincare products to combat skin aging .
Research on Rubiadin's interactions includes molecular docking studies that suggest high binding affinities to specific proteins associated with cancer pathways. These studies indicate that Rubiadin might modulate protein functions involved in cell proliferation and apoptosis . Furthermore, studies have shown its ability to inhibit pro-inflammatory cytokines in macrophages, highlighting its immunomodulatory potential .
Rubiadin shares structural similarities with other anthraquinones but is unique due to its specific hydroxylation pattern and biological activity profile. Here are some similar compounds:
| Compound Name | Source | Biological Activity | Unique Features |
|---|---|---|---|
| Emodin | Rheum palmatum | Anticancer, anti-inflammatory | Known for laxative effects |
| Aloe-emodin | Aloe vera | Antimicrobial, anticancer | Promotes wound healing |
| Chrysophanol | Rhamnus species | Antimicrobial, anti-inflammatory | Exhibits significant hepatoprotective effects |
Rubiadin is distinguished by its potent anticancer properties and broader spectrum of pharmacological activities compared to these analogues .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







